Tiplasinin Exhibits 2.6-Fold Greater In Vitro Potency (IC50) Compared to TM5275
In direct biochemical assays, Tiplasinin demonstrates superior potency as a PAI-1 inhibitor relative to the commonly referenced comparator TM5275. Tiplasinin achieves inhibition of PAI-1 with an IC50 of 2.7 μM [1]. In contrast, TM5275, another orally bioavailable PAI-1 inhibitor, has a reported IC50 of 6.95 μM under comparable cell-free assay conditions [2].
| Evidence Dimension | In vitro potency for PAI-1 inhibition |
|---|---|
| Target Compound Data | IC50 = 2.7 μM |
| Comparator Or Baseline | TM5275 Sodium (IC50 = 6.95 μM) |
| Quantified Difference | Tiplasinin is 2.6-fold more potent (lower IC50). |
| Conditions | Cell-free biochemical assay. |
Why This Matters
Higher potency allows for the use of lower compound concentrations in experimental systems, potentially reducing the risk of off-target effects and minimizing solvent-related toxicity in cell-based assays.
- [1] InvivoChem. (n.d.). Tiplaxtinin (PAI-039) Product Page. Retrieved April 21, 2026. View Source
- [2] AdooQ Bioscience. (n.d.). PAI-1 Inhibitor Comparison. Retrieved April 21, 2026. View Source
